molecular formula C18H21ClN4O4 B5660888 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide

Cat. No. B5660888
M. Wt: 392.8 g/mol
InChI Key: LSYOYALGVVKTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide involves multi-step organic reactions, starting from basic building blocks like o-phenylenediamine, acetic acid derivatives, and chloramine-T or phosphorous oxychloride for the oxadiazole ring formation (Salahuddin et al., 2014). The synthesis process typically utilizes cyclization, acetylation, and amidation reactions to construct the complex architecture of the molecule.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings is characterized by their aromaticity and the ability to engage in various non-covalent interactions, including hydrogen bonding and π-π interactions. This facilitates a stable conformation and potentially enhances binding to biological targets (N. Ooi & David A. Wilson, 1981).

Chemical Reactions and Properties

Compounds with the 1,2,4-oxadiazole moiety, like our compound of interest, can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. They also exhibit thermal stability and resistance to hydrolysis, making them suitable for pharmaceutical applications (K. Ramalingam et al., 2019).

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-11-21-17(22-27-11)10-20-18(25)15-9-13(19)3-4-16(15)26-14-5-7-23(8-6-14)12(2)24/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOYALGVVKTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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